molecular formula C22H19Cl2NO4S B15035473 (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B15035473
M. Wt: 464.4 g/mol
InChI Key: FMESGTQHAIBHJL-UNOMPAQXSA-N
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Description

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorinated phenyl groups, and various functional groups such as ethoxy and propenyloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of chlorinated phenyl groups: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Functional group modifications: Ethoxy and propenyloxy groups are added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: This class includes compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Chlorinated Phenyl Compounds: Compounds such as chlorophenyl methyl sulfones share structural similarities.

Uniqueness

(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H19Cl2NO4S

Molecular Weight

464.4 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19Cl2NO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

InChI Key

FMESGTQHAIBHJL-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl)OCC=C

Origin of Product

United States

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